1-({5-nitro-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]phenyl}sulfonyl)azepane
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Overview
Description
1-({5-nitro-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]phenyl}sulfonyl)azepane is a complex organic compound characterized by its unique structure, which includes a nitro group, a pyridine ring, and an azepane ring
Preparation Methods
The synthesis of 1-({5-nitro-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]phenyl}sulfonyl)azepane typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyridine Derivative: The pyridine ring is synthesized through reactions such as the Hantzsch dihydropyridine synthesis or other pyridine synthesis methods.
Introduction of the Nitro Group: The nitro group is introduced via nitration reactions, often using nitric acid or nitrite ions.
Formation of the Hydrazone: The hydrazone linkage is formed by reacting the pyridine derivative with hydrazine or its derivatives.
Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides under basic conditions.
Formation of the Azepane Ring: The azepane ring is formed through cyclization reactions involving appropriate precursors.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-({5-nitro-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]phenyl}sulfonyl)azepane undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, using reagents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring and the sulfonyl group.
Cyclization: The azepane ring can be formed or modified through cyclization reactions.
Common reagents used in these reactions include nitric acid, hydrazine, sulfonyl chlorides, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-({5-nitro-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]phenyl}sulfonyl)azepane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and coordination polymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and other biochemical processes.
Mechanism of Action
The mechanism of action of 1-({5-nitro-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]phenyl}sulfonyl)azepane involves its interaction with molecular targets such as enzymes and receptors. The nitro group and pyridine ring play crucial roles in binding to these targets, while the sulfonyl and azepane groups contribute to the compound’s overall stability and reactivity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar compounds include other nitro-substituted pyridine derivatives and sulfonyl-containing azepanes. Compared to these compounds, 1-({5-nitro-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]phenyl}sulfonyl)azepane is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:
- Nitrobenzene derivatives
- Pyridine-sulfonyl compounds
- Azepane derivatives
These compounds share some structural features but differ in their specific functional groups and overall reactivity.
Properties
Molecular Formula |
C18H21N5O4S |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
2-(azepan-1-ylsulfonyl)-4-nitro-N-[(E)-pyridin-4-ylmethylideneamino]aniline |
InChI |
InChI=1S/C18H21N5O4S/c24-23(25)16-5-6-17(21-20-14-15-7-9-19-10-8-15)18(13-16)28(26,27)22-11-3-1-2-4-12-22/h5-10,13-14,21H,1-4,11-12H2/b20-14+ |
InChI Key |
HGGUDJGMWVDPIZ-XSFVSMFZSA-N |
Isomeric SMILES |
C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N/N=C/C3=CC=NC=C3 |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NN=CC3=CC=NC=C3 |
Origin of Product |
United States |
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